molecular formula C20H14O6 B1210063 Tetracenomycin B1

Tetracenomycin B1

Cat. No. B1210063
M. Wt: 350.3 g/mol
InChI Key: CXOLVKMMHKZPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracenomycin B1 is a tetracenomycin and a member of tetracenequinones.

Scientific Research Applications

Antitumor Activity in Lung Cancer

Tetracenomycin X, a closely related compound to Tetracenomycin B1, has been studied for its antitumor activity, particularly in lung cancer. This compound was found to selectively inhibit the proliferation of lung cancer cells without affecting lung fibroblasts. The antitumor mechanism involves cell cycle arrest induced by the downregulation of cyclin D1, a process that involves both direct and indirect pathways. Specifically, Tetracenomycin X directly induces cyclin D1 proteasomal degradation and indirectly downregulates cyclin D1 via the activation of p38 and c-JUN proteins. These findings suggest the potential of Tetracenomycin X and related compounds like Tetracenomycin B1 as anticancer drug candidates for lung cancer treatment (Qiao et al., 2019).

Inhibition of Protein Synthesis

Another significant application of Tetracenomycin X, which could extend to Tetracenomycin B1, is its role as a potent inhibitor of protein synthesis. This compound binds within the ribosomal exit tunnel of the large ribosomal subunit, presenting a novel mechanism for inhibiting protein synthesis. This action does not induce DNA damage as previously thought and offers a distinct target binding site that could help prevent cross-resistance with other antibiotics. The unique binding site of Tetracenomycin X adjacent to the macrolide-binding site in the ribosome highlights its potential as a lead compound for new antibiotic development, particularly in addressing the challenge of multi-drug resistant pathogenic bacteria (Osterman et al., 2020).

Antibacterial Activity

The study of dimeric Tetracenomycin derivatives, such as Bitetracenomycin A and its diastereomers, from Streptomyces sp. has revealed broad-spectrum antibacterial activity, including against drug-resistant strains like MRSA and MRCNS. These compounds, by virtue of being the first tetracenomycin dimers obtained from a natural source, exhibit potent antibacterial activity, suggesting the potential of Tetracenomycin B1 and its derivatives in developing new antibacterial agents (Xing et al., 2021).

Antifungal Properties

Tetracenomycin derivatives have also been identified for their antifungal properties. Specifically, Tetracenomycin D, isolated from Streptomyces canus BYB02, has shown strong activities against mycelial growth of various fungal pathogens. This highlights the potential of Tetracenomycin compounds, including B1, in the development of new antifungal agents that could address the challenges of fungal infections in agriculture and potentially in medical settings (Zhang et al., 2013).

properties

Product Name

Tetracenomycin B1

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione

InChI

InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3

InChI Key

CXOLVKMMHKZPPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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